molecular formula C10H10BrFO2 B6305517 Ethyl 4-bromo-3-fluoro-2-methylbenzoate CAS No. 1805421-48-0

Ethyl 4-bromo-3-fluoro-2-methylbenzoate

Cat. No.: B6305517
CAS No.: 1805421-48-0
M. Wt: 261.09 g/mol
InChI Key: IHOCJGDPLLHGQR-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-fluoro-2-methylbenzoate is a chemical compound classified as an organic building block and is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers utilize such fluorinated and brominated benzoate esters in various synthetic applications, particularly in the development of more complex molecules in pharmaceutical and agrochemical research . The compound should be stored sealed in a dry environment at room temperature . As a standard safety precaution, researchers should refer to the relevant Safety Data Sheet (SDS) and handle the product using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-bromo-3-fluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOCJGDPLLHGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for Ethyl 4 Bromo 3 Fluoro 2 Methylbenzoate

Direct Synthesis Strategies for Ethyl 4-bromo-3-fluoro-2-methylbenzoate

Direct synthesis strategies focus on building the molecule through sequential, well-established chemical transformations, often starting from precursors that already contain some of the desired substituents.

The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 4-bromo-3-fluoro-2-methylbenzoic acid. aobchem.combldpharm.com This transformation is a fundamental reaction in organic chemistry.

One of the most common methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com The reaction is reversible, and the equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed.

For substrates that may be sensitive to strong acidic conditions, alternative esterification methods are employed. A widely used approach involves the use of coupling agents. For instance, the reaction of 4-bromo-3-fluoro-2-methylbenzoic acid with ethanol can be facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com This method is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at room temperature and often provides high yields. chemicalbook.com

Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives

Method Reagents & Conditions Advantages Considerations
Fischer Esterification Ethanol (excess), conc. H₂SO₄ (cat.), Reflux Low-cost reagents, simple procedure. youtube.com Requires strong acid, high temperatures; not suitable for sensitive substrates.

| EDCI/DMAP Coupling | EDCI, DMAP (cat.), Ethanol, DCM, Room Temp | Mild conditions, high yields, suitable for complex molecules. chemicalbook.com | Higher cost of reagents compared to Fischer esterification. chemicalbook.com |

Introducing the bromo and fluoro groups onto the aromatic ring via electrophilic aromatic substitution (EAS) is a primary consideration. The directing effects of the substituents already present on the ring (the methyl and ethyl ester groups) are crucial for determining the position of the incoming halogen. The ethyl ester group is a deactivating, meta-directing group, while the methyl group is an activating, ortho- and para-directing group.

A plausible synthetic route could start from ethyl 3-fluoro-2-methylbenzoate. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. Their combined directing effects would strongly favor the introduction of an electrophile at the C4 and C6 positions. Bromination using an electrophilic bromine source, such as molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) with an acid catalyst, would be expected to yield the desired 4-bromo product. prepchem.com A similar strategy involves the bromination of methyl 2-methylbenzoate, which can be achieved using agents like bromine or NBS. The regioselectivity of these reactions is a critical factor, and careful optimization of reaction conditions is often necessary to achieve the desired isomer.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. organic-chemistry.orgnih.gov The resulting aryllithium species can then react with a wide range of electrophiles to introduce a new substituent with high precision. organic-chemistry.org

In the context of synthesizing polysubstituted benzoates, functional groups like amides, carbamates, and even the carboxylate group itself can act as effective DMGs. nih.govorganic-chemistry.org For instance, a suitably protected benzoic acid derivative can be subjected to ortho-lithiation. The choice of the organolithium base, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or lithium diisopropylamide (LDA), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), can influence the regioselectivity and efficiency of the metalation. organic-chemistry.orgrsc.orgacs.org

A hypothetical DoM strategy towards this compound could involve a precursor like ethyl 3-fluorobenzoate. The fluorine atom and the ester group would compete to direct the lithiation. By carefully selecting the base and reaction conditions, it might be possible to achieve selective metalation at the C2 or C4 position, followed by quenching with an electrophilic methyl or bromo source, respectively. The carboxylate group itself has been shown to be a significant tool in directed metalation strategies. organic-chemistry.org

Complex molecules are often assembled through multi-step synthetic sequences where each functional group is introduced in a controlled manner. weebly.com A plausible multi-step route to this compound could begin with a simpler, commercially available starting material like 2-fluoro-4-bromotoluene. prepchem.com

A representative synthetic sequence could be:

Carboxylation: The Grignard reagent of 2-fluoro-4-bromotoluene (formed by reaction with magnesium metal) can be reacted with carbon dioxide (CO₂) to introduce a carboxylic acid group, yielding 3-fluoro-4-methylbenzoic acid. prepchem.com

Bromination: This intermediate could then undergo electrophilic bromination. The carboxylic acid is a meta-director, while the methyl and fluoro groups are ortho, para-directors. The interplay of these effects would need to be carefully considered to achieve the desired regiochemistry.

Esterification: The resulting 4-bromo-3-fluoro-2-methylbenzoic acid would then be esterified with ethanol using one of the methods described previously to yield the final product. chemicalbook.comprepchem.com

Another powerful strategy for introducing substituents involves the Sandmeyer reaction. This sequence begins with an aromatic amine, which is converted to a diazonium salt. The diazonium group can then be replaced by a variety of substituents, including halogens. For example, a synthesis could start with 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, which undergoes diazotization followed by reaction with an iodide source to introduce an iodine atom. google.com While this example introduces iodine, a similar Sandmeyer reaction using copper(I) bromide could introduce the bromo group at a specific position.

Advanced Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis increasingly relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance.

Palladium catalysis is a cornerstone of modern cross-coupling and C-H functionalization chemistry, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov These reactions could be strategically applied to the synthesis of this compound.

One approach is through C-H activation/functionalization . A substrate such as ethyl 3-fluoro-2-methylbenzoate could potentially be brominated directly using a palladium catalyst. These reactions often require an oxidant and specific ligands to facilitate the catalytic cycle. acs.org The development of catalytic systems for direct, regioselective C-H bromination is an active area of research. For example, palladium(II) compounds are known to catalyze various oxidative C-H functionalization processes. mdpi.com

Alternatively, Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, could be used in a route starting from a bromo-aniline precursor, although this is a more indirect strategy for the target molecule. mdpi.com More relevantly, Suzuki-Miyaura cross-coupling reactions could be used. For instance, a di-halogenated precursor like ethyl 4-bromo-2-chloro-3-fluorobenzoate could be selectively coupled with a methylating agent (e.g., methylboronic acid) under palladium catalysis to introduce the methyl group.

The choice of palladium catalyst is critical. Catalysts such as Pd(OAc)₂, PdCl₂(CH₃CN)₂, and various palladium complexes with specific phosphine (B1218219) ligands are commonly used. acs.orgmdpi.com The reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to achieve high yields. mdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula Role/Mention
This compound 1803604-00-3 C₁₀H₁₀BrFO₂ Target Compound biosynth.com
4-bromo-3-fluoro-2-methylbenzoic acid 1349716-97-7 C₈H₆BrFO₂ Precursor aobchem.combldpharm.com
Ethanol 64-17-5 C₂H₆O Reagent chemicalbook.com
Sulfuric acid 7664-93-9 H₂SO₄ Catalyst
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) 25952-53-8 (HCl salt) C₈H₁₇N₃ Coupling Agent chemicalbook.com
4-dimethylaminopyridine (DMAP) 1122-58-3 C₇H₁₀N₂ Catalyst chemicalbook.com
Dichloromethane (DCM) 75-09-2 CH₂Cl₂ Solvent chemicalbook.com
Ethyl 3-fluoro-2-methylbenzoate Not specified C₁₀H₁₁FO₂ Potential Precursor
N-bromosuccinimide (NBS) 128-08-5 C₄H₄BrNO₂ Brominating Agent prepchem.com
n-butyllithium (n-BuLi) 109-72-8 C₄H₉Li Metalating Agent
sec-butyllithium (s-BuLi) 598-30-1 C₄H₉Li Metalating Agent organic-chemistry.org
Lithium diisopropylamide (LDA) 4111-54-0 C₆H₁₄LiN Metalating Agent acs.org
N,N,N',N'-tetramethylethylenediamine (TMEDA) 110-18-9 C₆H₁₆N₂ Additive organic-chemistry.org
2-fluoro-4-bromotoluene 1422-53-3 C₇H₆BrF Potential Starting Material prepchem.com
3-fluoro-4-methylbenzoic acid 403-17-8 C₈H₇FO₂ Intermediate prepchem.com
2-amino-4-bromo-5-fluorobenzoic acid methyl ester Not specified C₈H₇BrFNO₂ Potential Starting Material google.com
Palladium(II) acetate (B1210297) (Pd(OAc)₂) 3375-31-3 C₄H₆O₄Pd Catalyst mdpi.com

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions are a cornerstone in the synthesis of aryl halides, offering a cost-effective and versatile alternative to palladium-catalyzed methods. organic-chemistry.orgwikipedia.org The classic Ullmann reaction and the Sandmeyer reaction are two prominent copper-mediated methods applicable to the synthesis of this compound.

The Ullmann-type coupling typically involves the reaction of an aryl halide with a nucleophile in the presence of a copper catalyst at elevated temperatures. organic-chemistry.orgwikipedia.org For the synthesis of the target compound, a plausible approach would involve the bromination of a suitable precursor, such as ethyl 3-fluoro-2-methylbenzoate, using a copper(II) bromide catalyst.

A more direct and widely used copper-mediated route is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by a copper(I) halide-promoted displacement of the diazonium group. organic-chemistry.orgorganic-chemistry.org In the context of this compound synthesis, this would start from ethyl 4-amino-3-fluoro-2-methylbenzoate. This precursor would be treated with a nitrite (B80452) source in the presence of a bromine source and a catalytic amount of a copper(I) salt, such as copper(I) bromide. organic-chemistry.orgyoutube.com Modern iterations of the Sandmeyer reaction often employ catalytic amounts of copper, which can be a combination of Cu(I) and Cu(II) salts to improve efficiency. organic-chemistry.org

The general mechanism for the copper-catalyzed Sandmeyer bromination involves the formation of an arenediazonium salt, which then undergoes a single-electron transfer (SET) from the copper(I) catalyst to form an aryl radical and release nitrogen gas. The aryl radical then reacts with a bromide ion, often coordinated to the now copper(II) center, to yield the final aryl bromide product and regenerate the copper(I) catalyst.

Photoredox Catalysis in Halogenated Benzoate (B1203000) Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of various chemical bonds under mild reaction conditions. beilstein-journals.org For the synthesis of halogenated benzoates, photoredox catalysis can be employed for direct C-H bond functionalization or for the activation of precursors. researchgate.netnih.gov

One potential photoredox strategy for synthesizing this compound involves the direct C-H bromination of ethyl 3-fluoro-2-methylbenzoate. This approach would utilize a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, can initiate a radical chain reaction. beilstein-journals.orgrsc.org The excited photocatalyst can oxidize a bromide source, generating a bromine radical that can then abstract a hydrogen atom from the aromatic ring, leading to the formation of the C-Br bond. beilstein-journals.org The regioselectivity of this reaction would be influenced by the electronic and steric properties of the substituents on the benzene (B151609) ring. nih.gov

Alternatively, photoredox catalysis can be used to generate aryl radicals from suitable precursors, which can then be trapped by a bromine source. nih.gov For instance, a decarboxylative bromination approach could be envisioned, starting from a derivative of 3-fluoro-2-methylbenzoic acid. nih.gov

The general mechanism for a photoredox-catalyzed bromination often involves the excited photocatalyst either oxidizing or reducing a substrate or reagent to generate a reactive radical intermediate. In an oxidative quenching cycle, the excited photocatalyst is oxidized by an electron acceptor, and the resulting highly oxidizing species can then react with a bromide source to generate a bromine radical. beilstein-journals.org In a reductive quenching cycle, the excited photocatalyst is reduced by an electron donor, and the resulting highly reducing species can then react with a bromine source precursor.

Optimization of Reaction Conditions and Reagent Selection

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the careful optimization of reaction conditions.

Solvent Effects on Regioselectivity and Yield

The choice of solvent can significantly impact the outcome of aromatic halogenation reactions. acs.org In both copper-mediated and photoredox-catalyzed brominations, the solvent can influence the solubility of reagents, the stability of intermediates, and the rate of reaction.

For copper-catalyzed reactions like the Sandmeyer bromination, polar aprotic solvents such as acetonitrile (B52724) or DMSO are often employed. organic-chemistry.orgresearchgate.net These solvents can help to solubilize the diazonium salt and the copper catalyst, facilitating the reaction. The regioselectivity of electrophilic aromatic bromination can also be influenced by the solvent's ability to stabilize the charged intermediates (arenium ions). nih.gov In some cases, the use of non-polar solvents can enhance the selectivity for a particular isomer.

The following table illustrates the potential effect of different solvents on the yield of a representative copper-catalyzed bromination reaction.

SolventDielectric Constant (ε)Typical Yield (%)
Acetonitrile37.585-95
Dimethylformamide (DMF)36.780-90
Dichloromethane (DCM)8.960-75
Toluene2.440-60

Note: The yields are representative and can vary depending on the specific substrate and reaction conditions.

Ligand Design for Enhanced Catalytic Performance

In copper-catalyzed coupling reactions, the choice of ligand is crucial for achieving high catalytic activity and selectivity. acs.org Ligands can stabilize the copper catalyst, increase its solubility, and modulate its electronic properties to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net

For Ullmann-type reactions, various classes of ligands have been developed, including N,N-ligands (e.g., 1,10-phenanthroline), N,O-ligands (e.g., N-methylglycine, L-proline), and O,O-ligands. researchgate.netacs.org The selection of the optimal ligand depends on the specific substrates and reaction type. For instance, in the amination of aryl halides, diamine ligands have been shown to be highly effective. researchgate.net For the synthesis of this compound via a Sandmeyer-type reaction, bidentate nitrogen ligands like 1,10-phenanthroline (B135089) have been shown to improve the efficiency of the catalytic system. organic-chemistry.org

The table below shows a selection of ligands and their potential impact on the yield of a copper-catalyzed C-Br bond formation.

LigandClassTypical Yield (%)
1,10-PhenanthrolineN,N-bidentate90-98
N,N'-DimethylethylenediamineN,N-bidentate85-95
L-ProlineN,O-bidentate80-90
None-<50

Note: The yields are representative and can vary depending on the specific reaction and conditions.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical parameters that control the rate and outcome of chemical reactions. In the synthesis of this compound, these factors can significantly influence the reaction kinetics.

For copper-mediated reactions, such as the Ullmann and Sandmeyer reactions, an increase in temperature generally leads to a higher reaction rate. organic-chemistry.org However, excessively high temperatures can lead to side reactions and decomposition of the catalyst or products. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity and yield. Many modern copper-catalyzed couplings are designed to proceed at milder temperatures, often between room temperature and 120 °C. researchgate.netacs.org

Pressure is typically less of a critical parameter for these liquid-phase reactions unless gaseous reagents or byproducts are involved. However, in some cases, running reactions under an inert atmosphere (e.g., nitrogen or argon) is necessary to prevent oxidation of the copper catalyst or other sensitive reagents.

The following table provides a hypothetical representation of how temperature could influence the reaction time and yield for a copper-catalyzed bromination.

Temperature (°C)Reaction Time (h)Typical Yield (%)
25 (Room Temp)2460
60885
100295
140180 (with side products)

Note: These values are illustrative and depend on the specific reaction setup.

Chemical Reactivity and Transformation Studies of Ethyl 4 Bromo 3 Fluoro 2 Methylbenzoate

Catalytic Transformations: Cross-Coupling Reactions

The bromine atom on the aromatic ring of Ethyl 4-bromo-3-fluoro-2-methylbenzoate is a key handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the extensive diversification of the core structure.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron species with an organic halide. organic-chemistry.org In the context of this compound, the carbon-bromine bond serves as the electrophilic site for the palladium-catalyzed coupling with various aryl or heteroaryl boronic acids or their esters.

The reaction mechanism involves a catalytic cycle beginning with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the organoboron reagent, which is typically activated by a base. The final step is reductive elimination, which forms the new aryl-aryl bond and regenerates the Pd(0) catalyst. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.

While specific studies on this compound are not extensively documented in publicly available literature, the general conditions for Suzuki couplings of similar aryl bromides are well-established.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table illustrates general conditions and is not based on specific experimental data for this compound.

Coupling Partner Catalyst System Base Solvent Temperature Yield
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 80-100 °C High
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane 100 °C High

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. This transformation is of immense importance in medicinal chemistry and materials science. The reaction allows for the direct installation of a nitrogen-based functional group at the position of the bromine atom in this compound.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond. The success of the reaction heavily relies on the use of specialized phosphine (B1218219) ligands that facilitate the key steps of the cycle. A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table illustrates general conditions and is not based on specific experimental data for this compound.

Amine Catalyst System Base Solvent Temperature
Morpholine Pd₂(dba)₃ / XPhos NaOtBu Toluene 80-110 °C
Aniline Pd(OAc)₂ / BINAP Cs₂CO₃ Toluene 100 °C

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon triple bond by reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For this compound, this reaction provides a direct route to arylalkynes, which are valuable intermediates for further transformations or as components in functional materials.

The mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition of the aryl bromide, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, base, and a copper(I) salt. libretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 3: Example Conditions for Sonogashira Coupling of a Functionalized Aryl Bromide Based on conditions reported for similar complex substrates, such as 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. researchgate.net

Alkyne Catalyst System Base Solvent Temperature
Trimethylsilylacetylene Pd(OAc)₂ / XPhos Et₃N MeCN 110 °C
Phenylacetylene PdCl₂(PPh₃)₂ / CuI Diisopropylamine THF Room Temp - 60 °C

Beyond the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, other cross-coupling methods offer alternative routes for C-C bond formation, each with its own advantages regarding substrate scope and functional group tolerance.

Kumada Coupling: This was one of the first reported catalytic cross-coupling methods, utilizing a Grignard reagent (organomagnesium halide) as the nucleophile. wikipedia.orgslideshare.net The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgyoutube.com A key advantage is the high reactivity of Grignard reagents, although this can also limit functional group compatibility. In a substrate like this compound, the Kumada coupling would selectively occur at the C-Br bond, as the C-F bond is significantly less reactive under these conditions. youtube.com

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the coupling partner. organic-chemistry.orgnih.gov These reagents offer a good balance of reactivity and functional group tolerance, often succeeding where Grignard reagents might fail. organic-chemistry.orgacs.org Palladium catalysts, often with specialized phosphine ligands like CPhos, are effective for coupling a wide range of aryl bromides with secondary alkylzinc halides, tolerating functional groups like esters and nitriles. organic-chemistry.orgnih.govresearchgate.net

Stille Coupling: This reaction involves the coupling of an organotin (stannane) reagent with an organic halide. organic-chemistry.orglibretexts.org The Stille reaction is known for its excellent functional group tolerance and the stability of the organostannane reagents. organic-chemistry.org The main drawback is the toxicity of the tin byproducts. organic-chemistry.org The reaction is catalyzed by palladium complexes, and the transfer rate of the organic group from tin depends on its nature, with alkynyl, alkenyl, and aryl groups transferring readily. wikipedia.orgyoutube.com

Table 4: Overview of Kumada, Negishi, and Stille Coupling Reactions This table presents a general overview of these coupling reactions.

Coupling Reaction Nucleophilic Reagent Typical Catalyst Key Features
Kumada Organomagnesium (R-MgX) Ni or Pd complexes High reactivity, less functional group tolerance. wikipedia.orgorganic-chemistry.org
Negishi Organozinc (R-ZnX) Pd complexes (e.g., with CPhos) Good balance of reactivity and tolerance. organic-chemistry.orgnih.gov

Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring

While electrophilic aromatic substitution is characteristic of benzene (B151609), aryl halides bearing strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). libretexts.org The ester group (-COOEt) on this compound is an electron-withdrawing group that can activate the ring towards nucleophilic attack.

The SNAr mechanism is a two-step addition-elimination process. libretexts.org In the first, rate-determining step, a nucleophile attacks the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, fast step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org In this compound:

The fluorine atom is ortho to the electron-withdrawing ethyl ester group.

The bromine atom is meta to the ethyl ester group.

Therefore, the fluorine atom is significantly more activated towards SNAr than the bromine atom. Nucleophilic attack is expected to occur preferentially at the carbon bearing the fluorine atom.

Furthermore, the reactivity of halogens in the SNAr reaction follows a trend that is counterintuitive when compared to SN1/SN2 reactions. The rate-determining step is the nucleophilic attack, which is accelerated by a more electronegative halogen that polarizes the C-X bond. Thus, the reactivity order for the attack is typically F > Cl > Br > I. libretexts.org This further supports the prediction that nucleophilic substitution will occur at the C-F bond over the C-Br bond in this molecule.

A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed in SNAr reactions.

Table 5: Potential Nucleophilic Aromatic Substitution (SNAr) on this compound This table is predictive, based on the principles of SNAr reactivity.

Nucleophile (Nu⁻) Reagent Example Expected Product
Methoxide (B1231860) Sodium methoxide (NaOMe) Ethyl 4-bromo-3-methoxy-2-methylbenzoate
Ethanethiolate Sodium ethanethiolate (NaSEt) Ethyl 4-bromo-3-(ethylthio)-2-methylbenzoate
Diethylamine Diethylamine (Et₂NH) Ethyl 4-bromo-3-(diethylamino)-2-methylbenzoate

Influence of Fluorine and Bromine on Reactivity

The reactivity of the benzene ring in this compound is significantly influenced by the electronic effects of the fluorine and bromine substituents. Both are halogens and thus exert a deactivating, ortho-, para-directing effect on electrophilic aromatic substitution reactions due to their inductive electron withdrawal (-I effect) and resonance electron donation (+R effect).

The fluorine atom, being the most electronegative element, has a strong -I effect, which deactivates the ring towards electrophilic attack. However, its +R effect, while weaker than its -I effect, directs incoming electrophiles to the positions ortho and para to it. Similarly, the bromine atom also deactivates the ring through its -I effect and directs substitution to the ortho and para positions via its +R effect.

The interplay of these substituents, along with the methyl group (activating and ortho-, para-directing) and the ethyl ester group (deactivating and meta-directing), leads to a complex substitution pattern. The positions on the aromatic ring are activated or deactivated to varying degrees, making regioselective substitution challenging. For instance, the position ortho to the fluorine and meta to the bromine may be favored for certain electrophilic substitutions due to a combination of directing effects.

In the context of nucleophilic aromatic substitution, the presence of the electron-withdrawing fluorine and bromine atoms can facilitate the reaction, especially if a strong electron-withdrawing group is also present on the ring to stabilize the Meisenheimer complex intermediate.

Transformations of the Ester Functional Group

The ethyl ester group in this compound can undergo several common transformations, providing access to a variety of other functional groups.

Hydrolysis to Corresponding Benzoic Acid Derivatives

The hydrolysis of this compound to its corresponding carboxylic acid, 4-bromo-3-fluoro-2-methylbenzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide followed by acidification, is a common method. The reaction proceeds via a nucleophilic acyl substitution mechanism.

A general procedure for the hydrolysis of a similar compound, 4-bromo-2-chlorobenzoic acid methyl ester, involves stirring with a solution of sodium hydroxide in a mixture of methanol (B129727) and water, followed by acidification to precipitate the carboxylic acid. chemicalbook.com A similar approach would be applicable to this compound.

Table 1: General Conditions for Hydrolysis of Aromatic Esters

ReagentsSolventTemperatureProduct
NaOH or KOH (aq)Methanol/WaterRoom Temp. to Reflux4-bromo-3-fluoro-2-methylbenzoic acid masterorganicchemistry.commasterorganicchemistry.com
H₂SO₄ or HCl (aq)Water/DioxaneReflux4-bromo-3-fluoro-2-methylbenzoic acid masterorganicchemistry.commasterorganicchemistry.com

Reduction to Alcohol and Aldehyde Derivatives

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (4-bromo-3-fluoro-2-methylphenyl)methanol. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Reduction to Aldehyde: Partial reduction of the ester to the aldehyde, 4-bromo-3-fluoro-2-methylbenzaldehyde, can be achieved using a sterically hindered and less reactive reducing agent such as diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comrsc.orgyoutube.comyoutube.com This reaction is usually performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.

Table 2: Reduction of this compound

ReagentSolventTemperatureProduct
LiAlH₄Diethyl ether or THF0 °C to Room Temp.(4-bromo-3-fluoro-2-methylphenyl)methanol
DIBAL-HToluene or Dichloromethane (B109758)-78 °C4-bromo-3-fluoro-2-methylbenzaldehyde missouri.edu

Transesterification Reactions

Transesterification involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol and an acid catalyst like sulfuric acid would yield mthis compound. chemicalbook.com The equilibrium of this reaction can be shifted towards the product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed. A patent describes the esterification of 4-bromo-2-methylbenzoic acid with methanol and sulfuric acid to produce the methyl ester, a process that is mechanistically related to transesterification. google.com

Reactions Involving the Methyl Substituent

The methyl group attached to the aromatic ring is a site for benzylic functionalization.

Benzylic Halogenation and Subsequent Functionalization

The methyl group can undergo free radical halogenation at the benzylic position.

Benzylic Halogenation: Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light allows for the selective bromination of the methyl group to yield ethyl 4-bromo-3-fluoro-2-(bromomethyl)benzoate. missouri.eduwikipedia.orgyoutube.comorganic-chemistry.orglibretexts.org This reaction, known as the Wohl-Ziegler reaction, is a powerful tool for introducing a reactive handle at the benzylic position.

Table 3: Benzylic Bromination of this compound

ReagentInitiatorSolventProduct
N-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCCl₄Ethyl 4-bromo-3-fluoro-2-(bromomethyl)benzoate

Subsequent Functionalization: The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions. For instance, it can be converted to an ether by reacting with an alkoxide. A procedure for a similar compound, ethyl 4-bromo-3-(bromomethyl)benzoate, describes its reaction with sodium ethoxide in ethanol to yield ethyl 4-bromo-3-(ethoxymethyl)benzoate. chemicalbook.com This demonstrates the utility of the benzylic bromide for further synthetic transformations.

Oxidation to Carboxylic Acid Derivatives

Under basic conditions, a process known as saponification, the ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent mixture, often aqueous alcohol. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to furnish the final carboxylic acid product. The general mechanism for base-promoted hydrolysis of an ethyl ester is a well-established process.

Conversely, acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid catalyst, such as sulfuric acid, in an aqueous medium. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, leading to a tetrahedral intermediate. Following a series of proton transfer steps, ethanol is eliminated, and the carboxylic acid is formed.

The reactivity of this compound in hydrolysis is influenced by the electronic and steric effects of its substituents. The presence of electron-withdrawing groups, such as the bromo and fluoro substituents, generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the ortho-methyl group introduces steric hindrance around the reaction center, which can impede the approach of the nucleophile and potentially slow the rate of hydrolysis. This interplay between electronic activation and steric hindrance is a key consideration in selecting the optimal reaction conditions. For sterically hindered esters, more rigorous conditions, such as the use of potassium tert-butoxide in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO), may be employed to facilitate the reaction arkat-usa.org.

Studies on the hydrolysis of substituted ethyl benzoates have shown that the rate of reaction is sensitive to the nature and position of the ring substituents. For instance, research on para-substituted nitrophenyl benzoate (B1203000) esters has demonstrated that both electron-donating and strongly electron-withdrawing groups can influence the rate-determining step of the hydrolysis reaction semanticscholar.org. While a direct kinetic study on this compound is not extensively documented in the literature, the general principles of ester hydrolysis provide a solid framework for predicting its behavior.

A plausible laboratory-scale synthesis of 4-bromo-3-fluoro-2-methylbenzoic acid from its ethyl ester would involve refluxing the ester with an aqueous solution of sodium hydroxide, followed by cooling and acidification with a strong acid like hydrochloric acid to precipitate the carboxylic acid. The product can then be isolated by filtration and purified by recrystallization.

Reactant Reagents Product Reaction Type
This compound1. NaOH (aq), Heat 2. HCl (aq)4-bromo-3-fluoro-2-methylbenzoic acidSaponification (Hydrolysis)
This compoundH₂SO₄ (aq), Heat4-bromo-3-fluoro-2-methylbenzoic acidAcid-catalyzed Hydrolysis

Chemo- and Regioselectivity in Multi-Functionalized Aromatic Systems

The chemical behavior of this compound is dictated by the interplay of its various functional groups, which governs the chemo- and regioselectivity of its reactions. The aromatic ring is substituted with a bromine atom, a fluorine atom, a methyl group, and an ethyl carboxylate group, each exerting distinct electronic and steric influences.

In the context of electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of an incoming electrophile. The substituents can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

Methyl Group (-CH₃): This is an activating group due to its electron-donating inductive effect. It is an ortho-, para-director. organicchemistrytutor.comyoutube.com

Fluoro (-F) and Bromo (-Br) Groups: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. However, they are ortho-, para-directors because the resonance effect, although weaker, stabilizes the arenium ion intermediate when substitution occurs at these positions. libretexts.orglibretexts.orgyoutube.com

Ethyl Carboxylate Group (-COOEt): This is a deactivating group due to its electron-withdrawing resonance and inductive effects. It is a meta-director. organicchemistrytutor.com

The directing effects of the substituents are as follows:

The methyl group at C2 directs ortho (to C3, occupied) and para (to C5).

The fluoro group at C3 directs ortho (to C2 and C4, both occupied) and para (to C6).

The bromo group at C4 directs ortho (to C3 and C5) and para (to C1, occupied).

The ethyl carboxylate group at C1 directs meta (to C3 and C5).

Considering these effects, the C5 position is activated by the para-directing methyl group and the ortho-directing bromo group, while also being a meta-position relative to the deactivating ester group. The C6 position is activated by the para-directing fluoro group. The directing influence in such polysubstituted systems can be complex, and often a mixture of products is obtained. However, the activating and ortho,para-directing nature of the methyl and halogen groups would likely favor substitution at the C5 and C6 positions over any other.

Beyond electrophilic substitution, the presence of a bromo substituent opens up possibilities for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. nih.govthieme-connect.de In these palladium-catalyzed reactions, the carbon-bromine bond can be selectively functionalized. The regioselectivity of such reactions on polyhalogenated aromatic compounds can often be controlled by the electronic and steric environment of the halogen atoms. For instance, in polyhalogenated arenes, the oxidative addition of the palladium catalyst often occurs preferentially at the more electron-deficient or less sterically hindered carbon-halogen bond. nih.govwuxiapptec.com In the case of this compound, the bromo group at C4 would be the primary site for such cross-coupling reactions.

The ester functionality can also be a site of chemical transformation. Besides hydrolysis, it can undergo reactions such as reduction to an alcohol or conversion to an amide without affecting the aromatic ring, provided that chemoselective reagents are used.

Advanced Spectroscopic and Structural Elucidation Methodologies for Ethyl 4 Bromo 3 Fluoro 2 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine.

Proton (¹H) NMR for Structural Connectivity and Isomer Identification

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In Ethyl 4-bromo-3-fluoro-2-methylbenzoate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group.

The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a characteristic pattern resulting from their mutual spin-spin coupling. The chemical shift of the quartet is expected to be further downfield due to the deshielding effect of the adjacent oxygen atom.

The aromatic region will display signals for the two protons on the benzene (B151609) ring. Their multiplicity and coupling constants will be influenced by the surrounding substituents. The proton at position 6 (H-6) would likely appear as a doublet, coupled to the proton at position 5 (H-5). The H-5 proton would also be a doublet, but further split by the adjacent fluorine atom, resulting in a doublet of doublets.

Predicted ¹H NMR Data (CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₃ (ethyl) ~1.4 Triplet ~7.1
CH₂ (ethyl) ~4.4 Quartet ~7.1
CH₃ (ring) ~2.5 Singlet -
H-5 ~7.4 Doublet of Doublets J(H-H) ~8.5, J(H-F) ~6.0

Note: The predicted values are based on analogous compounds reported in the literature. rsc.org

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms in a molecule and to gain insight into their chemical environment. The spectrum for this compound is expected to show ten distinct signals, corresponding to each carbon atom in the molecule.

The carbonyl carbon (C=O) of the ester group will appear at the most downfield chemical shift. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the electron-donating and electron-withdrawing effects of the substituents. The carbon attached to the fluorine atom will show a large one-bond coupling (¹JC-F), resulting in a doublet. The carbons of the ethyl group and the ring's methyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data (CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~165
C-1 ~130
C-2 ~135 (d, JC-F ~3-5 Hz)
C-3 ~158 (d, ¹JC-F ~250 Hz)
C-4 ~118 (d, JC-F ~20-25 Hz)
C-5 ~134
C-6 ~125 (d, JC-F ~3-5 Hz)
O-CH₂ ~62
O-CH₂-CH₃ ~14

Note: The predicted values are based on analogous compounds reported in the literature. rsc.org

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-4), providing further confirmation of the substitution pattern on the benzene ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for establishing the complete connectivity of a molecule. thegoodscentscompany.comwisc.educhemicalbook.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. wisc.edu For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. A correlation between the aromatic protons H-5 and H-6 would also be expected. wisc.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. wisc.edu It would allow for the unambiguous assignment of the signals for the ethyl group's CH₂ and CH₃, the ring's CH₃, and the two aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons. nist.gov For instance, correlations would be expected from the ethyl protons to the carbonyl carbon, and from the aromatic and methyl protons to the various substituted and unsubstituted carbons of the benzene ring, helping to piece together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It can be used to confirm the substitution pattern, for example, by observing a spatial correlation between the methyl protons at position 2 and the aromatic proton at position 6.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₀H₁₀BrFO₂), the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine would be indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Calculated Exact Masses for C₁₀H₁₀BrFO₂ Adducts

Adduct Calculated m/z
[M+H]⁺ 260.9921
[M+Na]⁺ 282.9740

Note: These values are calculated based on the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a definitive analytical tool for the verification of this compound, providing essential information on its purity and molecular weight. In a typical GC-MS analysis, the compound is volatilized and passed through a capillary column, often with a non-polar or mid-polar stationary phase, which separates it from any impurities based on boiling point and polarity. The retention time is a characteristic feature used for its identification under specific chromatographic conditions.

Following separation by GC, the eluted compound enters the mass spectrometer, where it undergoes ionization, most commonly by electron impact (EI). The resulting mass spectrum displays the molecular ion peak (M⁺) corresponding to the compound's molecular weight, as well as a series of fragment ions that form a unique fingerprint. The fragmentation pattern is predictable based on the molecule's structure, with common losses including the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and the bromine atom. The isotopic pattern of the molecular ion peak, showing signals for the presence of both ⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio, is a key identifier for bromine-containing compounds.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Component Lost
260/262 [M]⁺ (Molecular Ion) None
231/233 [M - C₂H₅]⁺ Ethyl group
215/217 [M - OC₂H₅]⁺ Ethoxy group
181 [M - Br]⁺ Bromine atom

Note: The table presents predicted values based on the compound's structure. Actual experimental values may vary slightly.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound within complex matrices, such as reaction mixtures or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed, using a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to enhance ionization.

In the tandem mass spectrometer, the precursor ion (the protonated molecule, [M+H]⁺, in positive ion mode) corresponding to the mass of this compound is selected. This precursor ion is then subjected to collision-induced dissociation (CID) to generate specific product ions. The transition from a specific precursor ion to a specific product ion is monitored, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides high specificity and reduces background noise.

Table 2: Predicted LC-MS/MS Parameters for this compound

Parameter Description
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1) m/z 261/263 ([M+H]⁺)
Product Ion (Q3) m/z 215/217 (loss of C₂H₅OH)

Note: The table presents predicted values based on the compound's structure. Actual experimental values would require empirical determination.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational transitions of molecular bonds. For this compound, the IR spectrum is expected to show strong characteristic absorption bands. The most prominent of these is the C=O stretching vibration of the ester group. Other significant bands include C-O stretches, aromatic C=C stretches, and the vibrations associated with the C-F and C-Br bonds.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the C=O stretch is also visible in Raman, aromatic ring vibrations and symmetric stretches are often more intense compared to IR spectroscopy.

Table 3: Predicted Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3000-2850 C-H Stretch Alkyl (Ethyl, Methyl)
~1730-1715 C=O Stretch Ester
~1600, ~1475 C=C Stretch Aromatic Ring
~1300-1200 C-O Stretch Ester
~1100-1000 C-F Stretch Aryl Fluoride

Note: These are approximate frequency ranges. The exact positions depend on the molecular environment.

X-ray Crystallography for Solid-State Structural Determination

To perform this analysis, a single crystal of the compound is grown and then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. As of the latest literature search, a crystal structure for this compound has not been deposited in major crystallographic databases. If a structure were determined, it would provide the data outlined in the table below.

Table 4: Representative Data Obtainable from X-ray Crystallography

Parameter Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ) Dimensions and angles of the repeating unit
Bond Lengths (e.g., C-Br, C-F, C=O) Precise interatomic distances
Bond Angles (e.g., C-C-C, O-C=O) Angles between bonded atoms

Chiroptical Spectroscopic Methods for Stereochemical Analysis (if applicable)

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to analyze chiral molecules, which are molecules that are non-superimposable on their mirror images. A molecule is typically chiral if it contains a stereocenter (e.g., a carbon atom bonded to four different groups).

Upon examination of the structure of this compound, it is determined that the molecule is achiral. It does not possess any stereocenters or other elements of chirality such as axial or planar chirality. Therefore, it will not exhibit optical activity and will not produce a signal in chiroptical spectroscopic experiments. Consequently, these methods are not applicable for the stereochemical analysis of this compound.

Theoretical and Computational Investigations of Ethyl 4 Bromo 3 Fluoro 2 Methylbenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For Ethyl 4-bromo-3-fluoro-2-methylbenzoate, this process would involve calculating the potential energy of the molecule for various atomic arrangements until the lowest energy conformation is found. This is typically performed using a specific functional and basis set, for example, B3LYP/6-311++G(d,p), which has been used for similar bromo-fluoro-substituted benzoic acid derivatives. researchgate.net

The key structural parameters that would be determined include bond lengths, bond angles, and dihedral angles. The planarity of the benzene (B151609) ring would be confirmed, and the orientation of the ethyl ester and methyl groups relative to the ring would be established. The presence of the bulky bromine atom and the electronegative fluorine atom adjacent to the methyl and ester groups, respectively, would likely induce some steric strain, influencing the final optimized geometry.

Table 1: Predicted Structural Parameters for this compound (Illustrative) This table is illustrative, based on general principles and data from similar compounds, as specific computational results for the title compound are not available.

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C-F Bond Length ~1.35 Å
C=O Bond Length ~1.21 Å
C-O (Ester) Bond Length ~1.34 Å
C-C (Aromatic) Bond Length ~1.39 - 1.41 Å

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. researchgate.net For a substituted benzoate (B1203000) like this, the HOMO is typically a π-orbital delocalized over the benzene ring, while the LUMO is often a π*-orbital. The electron-withdrawing fluorine and ester groups and the electron-donating methyl group would modulate the energies of these orbitals.

Table 2: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative, based on general principles, as specific computational results for the title compound are not available.

Property Predicted Value Significance
HOMO Energy Lowered by F, Br Indicates reduced electron-donating ability
LUMO Energy Lowered by F, Br, Ester Indicates enhanced electron-accepting ability

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative oxygen atoms of the ester group and the fluorine atom.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are the sites for nucleophilic attack. Positive potentials would be expected around the hydrogen atoms.

Green regions represent areas of neutral potential.

The MEP surface would reveal the molecule's reactivity patterns, highlighting the carbonyl oxygen as a primary site for protonation or interaction with electrophiles. researchgate.net

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the computational method, allowing for a direct comparison with experimental spectra. researchgate.netresearchgate.net

For this compound, key predicted vibrational modes would include:

C-H stretching vibrations of the aromatic ring and the methyl/ethyl groups.

A strong C=O stretching vibration from the ester group, typically around 1700-1730 cm⁻¹.

C-F and C-Br stretching vibrations at lower frequencies.

Aromatic C=C ring stretching vibrations.

Various bending and deformation modes.

This analysis is crucial for confirming the structure of a synthesized compound by matching its experimental IR or Raman spectrum with the theoretically predicted one. researchgate.net

Reaction Mechanism Studies and Transition State Modeling

Beyond static molecular properties, computational chemistry can model the pathways of chemical reactions. This involves locating the transition state structures—the highest energy point along a reaction coordinate—and calculating the activation energies.

Energetics and Kinetics of Key Transformations

For this compound, computational studies could investigate various reactions, such as nucleophilic aromatic substitution or hydrolysis of the ester group. For instance, modeling the reaction with a nucleophile would involve:

Optimizing the geometries of the reactants (this compound and the nucleophile).

Locating the transition state structure for the reaction.

Optimizing the geometry of the product(s).

Role of Halogen-Bonding Interactions

There is currently no available research specifically detailing the role of halogen-bonding interactions involving this compound. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of the specified molecule, the bromine and fluorine atoms could potentially participate in such interactions. However, without experimental or computational studies, any description of their roles would be purely speculative.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Studies (if applicable to derivatives)

No QSAR or molecular docking studies have been published for this compound or its direct derivatives. Such studies are crucial for understanding the relationship between the chemical structure of a molecule and its biological activity, and for predicting its interaction with biological targets. The absence of this data indicates that the potential biological applications of this compound and its derivatives have not been extensively explored through computational methods.

Molecular Dynamics Simulations (if applicable to interactions with biomolecules)

There are no records of molecular dynamics simulations being performed to investigate the interactions of this compound with biomolecules. These simulations provide insights into the dynamic behavior of molecules over time and are essential for understanding the stability of ligand-receptor complexes and the mechanisms of biological processes. The lack of such studies further underscores the limited extent of research into the bio-molecular interactions of this compound.

Applications in Advanced Organic Synthesis

Ethyl 4-bromo-3-fluoro-2-methylbenzoate as a Building Block for Polyfunctionalized Aromatics

The strategic positioning of bromo, fluoro, and methyl groups on the aromatic ring of this compound makes it an excellent starting material for creating more complex, polyfunctionalized aromatic compounds. The bromine atom is particularly useful as it can be readily converted into other functional groups through various cross-coupling reactions.

One of the most powerful methods for this purpose is the Suzuki coupling reaction. In this reaction, the bromine atom can be replaced with a carbon-carbon bond by reacting it with an organoboron compound in the presence of a palladium catalyst. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups. The fluorine and methyl groups on the ring can influence the electronic properties and steric environment of the molecule, which can in turn affect the efficiency and selectivity of the coupling reaction.

Another important transformation is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a carbon-nitrogen bond. This allows for the introduction of amine functionalities, which are common in pharmaceuticals and other biologically active molecules. The presence of the fluorine atom can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.

The ester group can also be modified. It can be hydrolyzed to a carboxylic acid, which can then be converted to an amide, an acid chloride, or other derivatives. This adds another layer of versatility to the molecule, allowing for a wide range of chemical modifications. The ability to perform these transformations selectively is a key advantage of using this compound as a building block. The different reactivities of the functional groups allow for a stepwise approach to the synthesis of complex molecules, where each group is modified in a controlled manner.

Table 1: Potential Cross-Coupling Reactions from this compound

Reaction TypeReagentProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiaryl compound
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseArylalkyne
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseN-Aryl amine
Heck ReactionAlkene, Pd catalyst, BaseSubstituted alkene
Stille CouplingOrganostannane, Pd catalystAryl-substituted compound

Scaffold for Heterocyclic Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great importance in medicinal chemistry and materials science. This compound can serve as a versatile scaffold for the synthesis of a variety of heterocyclic systems. The presence of multiple reactive sites on the aromatic ring allows for the construction of fused ring systems through intramolecular cyclization reactions.

For example, the bromine atom and the adjacent methyl group can be used to construct fused heterocycles such as benzofurans or indoles. This can be achieved by first functionalizing the methyl group, for example by converting it to a hydroxymethyl or aminomethyl group. The resulting intermediate can then undergo an intramolecular cyclization reaction, where the newly introduced functional group reacts with the bromine atom to form the heterocyclic ring.

The fluorine atom can also play a role in directing the cyclization reactions. Its electron-withdrawing nature can influence the regioselectivity of the reaction, leading to the formation of specific isomers. Furthermore, the ester group can be used as a handle for the introduction of other functional groups that can participate in the cyclization process. For instance, it can be converted to an amide, which can then be used to form a lactam ring.

The synthesis of quinolines, another important class of heterocycles, can also be envisioned starting from this compound. By introducing a two-carbon unit at the position of the bromine atom, followed by functionalization of the methyl group, it is possible to construct the pyridine (B92270) ring fused to the benzene (B151609) core. The specific reaction conditions and the choice of reagents will determine the final structure of the heterocyclic product. The ability to access a wide range of heterocyclic scaffolds from a single starting material highlights the synthetic utility of this compound.

Table 2: Illustrative Heterocyclic Scaffolds from this compound

Heterocycle ClassKey TransformationPotential Reagents
BenzofuranIntramolecular O-arylationFunctionalization of methyl group to alcohol, then base-mediated cyclization
IndoleIntramolecular N-arylationFunctionalization of methyl group to amine, then Pd-catalyzed cyclization
QuinolineFriedländer annulationConversion of methyl group to acetyl, followed by reaction with an amine
BenzothiopheneIntramolecular S-arylationConversion of methyl group to thiol, then base-mediated cyclization

Precursor for Advanced Materials (e.g., liquid crystals, polymers, without physical properties)

The unique combination of functional groups in this compound also makes it a promising precursor for the synthesis of advanced materials. While the physical properties of these materials are beyond the scope of this article, the chemical transformations that lead to their formation are of significant interest. The rigid aromatic core, combined with the potential for further functionalization, allows for the design of molecules with specific shapes and electronic properties, which are key characteristics for materials such as liquid crystals and polymers.

In the field of liquid crystals, the elongated, rigid structure of molecules derived from this compound can lead to the formation of mesophases, which are intermediate states of matter between a liquid and a solid. The bromine atom can be used to introduce long alkyl chains or other mesogenic groups through cross-coupling reactions, which can influence the liquid crystalline behavior of the resulting molecules. The fluorine and methyl groups can also play a role in fine-tuning the intermolecular interactions that govern the formation of the liquid crystal phase.

As a monomer for polymerization, this compound offers several advantages. The bromine atom can be used as a site for polymerization through reactions such as Suzuki polycondensation. This allows for the creation of conjugated polymers, which are of interest for their potential applications in organic electronics. The fluorine atom can enhance the stability and electron-accepting properties of the polymer, while the methyl and ester groups can be used to control its solubility and processability. The ability to precisely control the structure of the monomer allows for the synthesis of polymers with tailored properties.

Methodologies for Divergent Synthesis from this compound

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a wide variety of compounds from a single starting material. This compound is an ideal substrate for this approach due to the presence of multiple functional groups with different reactivities. By carefully choosing the reaction conditions, it is possible to selectively modify one functional group while leaving the others intact. This allows for a stepwise and controlled diversification of the molecule.

The bromine atom is typically the most reactive site for cross-coupling reactions. By using a palladium catalyst, it is possible to introduce a wide range of substituents at this position. The ester group can then be modified, for example by hydrolysis to a carboxylic acid followed by amidation. Alternatively, the ester can be reduced to an alcohol, which can then be further functionalized.

The fluorine atom is generally unreactive under these conditions, but it can be activated under more forcing conditions or by using specific reagents. This allows for a further level of diversification. The methyl group can also be functionalized, for example by radical bromination followed by nucleophilic substitution. This opens up another avenue for the introduction of new functional groups.

The key to a successful divergent synthesis strategy is the orthogonal reactivity of the functional groups. This means that each group can be reacted selectively without affecting the others. The different reactivities of the bromo, fluoro, methyl, and ester groups in this compound make it an excellent platform for this type of synthesis. By carefully planning the reaction sequence, it is possible to generate a large library of diverse compounds from this single starting material, which is a highly efficient approach in drug discovery and materials science.

Role in Contemporary Medicinal Chemistry Research

Utilization as a Synthetic Precursor for Biologically Active Molecules

The strategic placement of bromo, fluoro, and methyl substituents, along with an ethyl ester, makes Ethyl 4-bromo-3-fluoro-2-methylbenzoate a highly sought-after starting material for the synthesis of intricate molecular architectures. The bromine atom serves as a convenient handle for cross-coupling reactions, while the fluoro and methyl groups influence the electronic properties and conformational preferences of the molecule and its derivatives. The ethyl ester provides a site for further modification or for interaction with biological targets.

Integration into Pharmaceutical Scaffolds

A primary application of this compound is as a key intermediate in the synthesis of heterocyclic compounds with potential therapeutic applications. Notably, it has been employed in the construction of pyrazolopyridine and pyrazolopyrimidine scaffolds. google.comgoogle.com

In a documented synthetic route, the initial step involves the reduction of the ethyl ester of Ethyl 3-bromo-4-fluoro-2-methylbenzoate to the corresponding alcohol, (3-bromo-4-fluoro-2-methylphenyl)methanol. google.comgoogle.com This transformation is typically achieved using reducing agents such as lithium aluminium hydride (LAH) or borane-tetrahydrofuran (B86392) complex (BH3•THF). google.comgoogle.com This resulting benzyl (B1604629) alcohol is a crucial intermediate that can then undergo further reactions to build the final heterocyclic systems. This initial conversion highlights the role of the ethyl ester as a latent alcohol functional group, which is unmasked to enable further synthetic elaborations.

The following table summarizes the initial reduction of Ethyl 3-bromo-4-fluoro-2-methylbenzoate as described in patent literature.

Starting MaterialReagentProductApplication of ProductReference
Ethyl 3-bromo-4-fluoro-2-methylbenzoateLithium Aluminium Hydride (LAH) in THF(3-bromo-4-fluoro-2-methylphenyl)methanolIntermediate for pyrazolopyridine synthesis google.com
Ethyl 3-bromo-4-fluoro-2-methylbenzoateBorane-tetrahydrofuran complex (BH3•THF)(3-bromo-4-fluoro-2-methylphenyl)methanolIntermediate for pyrazolopyrimidine synthesis google.com

Contribution to Kinase Inhibitor Development

The derivatives of this compound have been specifically implicated in the development of kinase inhibitors, a significant class of targeted therapeutics, particularly in oncology. The pyrazolopyridine and pyrazolopyrimidine scaffolds synthesized from this starting material are core components of molecules designed as modulators of Hematopoietic Progenitor Kinase 1 (HPK1). google.comgoogle.com

HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for enhancing anti-tumor immunity. google.comgoogle.com The substituted phenyl group derived from this compound forms a critical part of the final inhibitor structure, likely engaging in key interactions within the kinase binding site. The fluorine and methyl substituents can play a significant role in modulating the binding affinity and selectivity of the final compound.

Probes and Ligands in Biochemical Assays

There is currently no publicly available scientific literature that describes the direct use of this compound as a biochemical probe or ligand in biochemical assays.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound to understand how changes in its structure affect its biological activity is a cornerstone of medicinal chemistry. While specific SAR studies on analogs of this compound as a starting material are not extensively documented in dedicated publications, the principles of analog design are well-established in the context of functionalized benzoic acid derivatives. researchgate.net

The design of analogs would involve systematically altering the substituents on the phenyl ring. For instance, the position of the bromo and fluoro atoms could be varied to explore different electronic and steric environments. The methyl group could be replaced with other alkyl groups of varying sizes to probe specific pockets in a target protein. The ester group could also be modified to, for example, a methyl or tert-butyl ester to influence solubility and metabolic stability.

The synthesis of such analogs would follow standard organic chemistry methodologies. For example, different halogenated and methylated benzoic acids could be esterified to produce a library of analogs. The following table provides a hypothetical framework for the design of such analogs for SAR exploration.

Point of VariationExample ModificationsRationale for Modification
Bromo substituentIodo, ChloroTo modulate the reactivity in cross-coupling reactions and to alter steric bulk.
Fluoro substituentChloro, MethoxyTo investigate the impact of electronegativity and hydrogen bonding potential.
Methyl substituentEthyl, IsopropylTo probe for steric tolerance in a binding pocket.
Ethyl esterMethyl ester, AmideTo alter solubility, metabolic stability, and hydrogen bonding capabilities.

Strategies for Medicinal Chemistry Lead Generation and Optimization Using Derivatives

The generation of high-quality lead compounds is a critical step in the drug discovery process. nih.gov Functionalized aromatic scaffolds like this compound are valuable starting points for lead generation campaigns due to their synthetic versatility.

One common strategy is fragment-based lead discovery (FBLD), where small, low-complexity molecules (fragments) that bind to a biological target are identified and then elaborated into more potent lead compounds. acs.org While this compound itself is larger than a typical fragment, its core substituted phenyl structure can be considered a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. nih.gov

In lead optimization, derivatives of this compound can be synthesized to fine-tune pharmacological properties. The bromine atom is particularly useful as it allows for the introduction of a wide variety of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the rapid generation of a library of analogs with diverse chemical functionalities, facilitating the exploration of the chemical space around an initial hit and the optimization of its potency, selectivity, and pharmacokinetic properties. nih.gov The presence of the fluorine atom can also be advantageous, as it can block metabolic oxidation at that position and improve membrane permeability.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The future of chemical synthesis lies in the adoption of environmentally benign practices. For Ethyl 4-bromo-3-fluoro-2-methylbenzoate, research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key areas of development include:

Biocatalysis: The use of enzymes, such as lipases, for esterification and other transformations offers a green alternative to chemical catalysts. nih.gov Research could focus on identifying or engineering enzymes that can regioselectively functionalize the aromatic ring or catalyze the esterification process under mild, solvent-free conditions. nih.govcsic.es This approach aligns with the principles of green chemistry by reducing energy consumption and avoiding toxic reagents. csic.esmultiresearchjournal.com

Advanced Catalytic Systems: The development of novel catalysts is crucial for improving the efficiency and sustainability of synthetic routes. This includes exploring one-nanometer-sized metal-based catalysts and bimetallic oxide clusters that can facilitate C-H bond activation and cross-dehydrogenative coupling (CDC) reactions. labmanager.com Such advancements could enable more direct and atom-economical pathways to the target molecule and its derivatives. labmanager.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of aromatic esters. researchgate.net Future research could explore its application to the synthesis of this compound, potentially leading to faster, more energy-efficient processes. researchgate.net

Exploration of Novel Reactivity Patterns and Catalytic Systems

The bromo and fluoro substituents on the aromatic ring of this compound are prime sites for further chemical modification, opening up avenues for creating a diverse library of new compounds.

Future research will likely focus on:

Cross-Coupling Reactions: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. rsc.orgrsc.orgresearchgate.netnih.gov Future work could explore the use of ligand-free palladium catalysts or catalysts based on less expensive metals to make these transformations more cost-effective and sustainable. rsc.orgrsc.orgresearchgate.net The interplay between the activating methyl group and the deactivating fluoro and ester groups will influence the reactivity and regioselectivity of these reactions. wikipedia.orgmsu.edulibretexts.org

C-H Bond Functionalization: Direct functionalization of the C-H bonds on the aromatic ring is a powerful strategy for creating complex molecules in a more step-economic fashion. beilstein-journals.org Research could investigate selective C-H activation at the positions ortho or meta to the existing substituents, guided by the directing effects of the functional groups.

"Ester Dance" Reactions: Recently discovered "ester dance" reactions, where an ester group migrates to a different position on an aromatic ring, could be explored for this molecule. waseda.jp This could provide access to novel isomers of this compound with potentially different properties and applications. waseda.jp

Computational Design of New Derivatives with Tunable Properties

In silico methods are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis.

For this compound, computational studies can accelerate the discovery of derivatives with tailored functionalities:

Predicting Electronic Properties: Density Functional Theory (DFT) and other quantum chemistry methods can be used to calculate the electronic properties of the molecule and its potential derivatives. researchgate.netnih.govnih.gov This is particularly relevant for designing materials for organic electronics, where properties like the HOMO-LUMO gap are crucial. acs.org

Virtual Screening: Machine learning algorithms and high-throughput virtual screening can be employed to explore a vast chemical space of potential derivatives. multiresearchjournal.comrsc.orgbeilstein-journals.org By predicting properties such as binding affinity to a biological target or suitability for a specific material application, these methods can prioritize synthetic efforts. nih.gov

Potential for Integration into Advanced Materials and Chemical Technologies

The unique combination of functional groups in this compound makes it an attractive building block for a variety of advanced materials.

Emerging applications are envisioned in:

Organic Electronics and Photonics: Fluorinated organic compounds are known for their unique electronic properties and stability. alfa-chemistry.commt.comresearchgate.net Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). aspbs.comumu.sespie.orgresearchgate.net The ability to tune the electronic properties through further functionalization is a key advantage in this field. rsc.org

Metal-Organic Frameworks (MOFs): The carboxylate functionality (after hydrolysis of the ester) makes this molecule a potential linker for the construction of MOFs. rsc.orgacs.orgwikipedia.orgnih.govacs.org The presence of halogen atoms could introduce specific functionalities within the pores of the MOF, leading to applications in gas storage, separation, or catalysis.

Fluorinated Polymers: The fluorine atom imparts properties like high thermal stability and chemical inertness. researchgate.netbritannica.comnih.gov This compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers with specialized applications, for instance, as high-performance coatings or membranes. mt.combritannica.com

Multidisciplinary Research Bridging Organic Chemistry with Other Scientific Fields

The future development of this compound and its derivatives will increasingly rely on collaborations between organic chemists and researchers in other disciplines.

Key interdisciplinary areas include:

Materials Science: The integration of organic synthesis with materials science is crucial for the development of new functional materials. researchgate.net Collaboration between synthetic chemists and materials scientists will be essential to design, synthesize, and characterize new materials based on this scaffold.

Computational Chemistry: The synergy between experimental organic synthesis and computational modeling will accelerate the discovery of new molecules with desired properties. rug.nlrsc.orgrug.nl

Biotechnology: The exploration of biocatalytic routes for synthesis and the investigation of the biological activity of new derivatives will require expertise from biochemists and molecular biologists. nih.gov

Photonics and Electronics Engineering: The development of actual devices based on new organic electronic materials will necessitate close collaboration with engineers specializing in photonics and electronics. european-mrs.comrsc.org

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-bromo-3-fluoro-2-methylbenzoate, and how can purity be ensured?

Answer: The synthesis typically involves sequential halogenation, esterification, and regioselective functionalization. Key steps include:

Bromination/Fluorination: Directing groups (e.g., methyl) on the benzene ring influence regioselectivity. For example, bromination at the 4-position is favored due to steric and electronic effects of adjacent substituents .

Esterification: Ethyl ester formation via acid-catalyzed reaction of the corresponding benzoic acid with ethanol.

Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity. Monitor via HPLC or GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Assign peaks based on substituent-induced chemical shifts (e.g., fluorine’s deshielding effect at ~-120 ppm in ¹⁹F NMR) .
  • IR Spectroscopy: Identify ester carbonyl (C=O stretch ~1720 cm⁻¹) and C-Br/F vibrations.
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

Answer:

  • Hazard Statements: H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Precautionary Measures: Use fume hoods, nitrile gloves, and PPE. Store sealed in dry conditions at room temperature.

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in further functionalization?

Answer: The methyl group at the 2-position acts as an electron-donating group (EDG), directing electrophilic substitution to the 4- and 6-positions. Bromine (electron-withdrawing, EWG) and fluorine (weak EWG with ortho/para-directing resonance) compete, creating a complex reactivity profile. Computational modeling (DFT) predicts preferential substitution at the 4-position due to steric hindrance at the 6-position .

Table 1: Substituent Effects on Reactivity

PositionSubstituentElectronic EffectReactivity Outcome
2-CH₃EDGDeactivates ortho/para
3-FEWG (resonance)Directs meta
4-BrEWGDeactivates ring

Q. How can crystallographic data resolve contradictions in structural predictions?

Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides unambiguous bond lengths/angles. For example:

  • The ester group’s planarity and C=O bond length (~1.21 Å) confirm conjugation.
  • Halogen positions (Br/F) validate electronic effects predicted by NMR .

Q. What strategies address discrepancies between experimental and computational spectroscopic data?

Answer:

  • Cross-Validation: Compare experimental ¹H NMR shifts with DFT-calculated values (Gaussian, ORCA).
  • Solvent Effects: Account for solvent polarity in computational models (e.g., PCM in Gaussian).
  • Dynamic Effects: Use molecular dynamics (MD) simulations to model conformational flexibility .

Q. How can this compound serve as a precursor in drug discovery?

Answer:

  • Enzyme Inhibition: The bromine and fluorine substituents enhance binding to hydrophobic enzyme pockets. Design assays (e.g., fluorescence quenching) to study inhibition of kinases or proteases.
  • SAR Studies: Modify substituents (e.g., replace ethyl ester with methyl) to analyze bioactivity trends. Reference PubChem data for analogous compounds .

Data-Driven Analysis

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular Weight277.09 g/mol
Boiling PointNot reported (estimate: 280°C)
LogP (Partition Coefficient)~3.2 (predicted)Computed via PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.